molecular formula C12H15NO3 B13258027 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13258027
M. Wt: 221.25 g/mol
InChI Key: HZFALGIPQCZOPU-UHFFFAOYSA-N
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Description

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxyphenylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzylamine with pyrrolidine-2-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-[(4-oxophenyl)methyl]pyrrolidine-2-carboxylic acid.

    Reduction: Formation of 5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.

    4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group but lacks the pyrrolidine ring.

Uniqueness

5-[(4-Hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the hydroxyphenylmethyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-[(4-hydroxyphenyl)methyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO3/c14-10-4-1-8(2-5-10)7-9-3-6-11(13-9)12(15)16/h1-2,4-5,9,11,13-14H,3,6-7H2,(H,15,16)

InChI Key

HZFALGIPQCZOPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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